Oxolane-2-carbonyl chloride

Catalog No.
S708546
CAS No.
52449-98-6
M.F
C5H7ClO2
M. Wt
134.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxolane-2-carbonyl chloride

CAS Number

52449-98-6

Product Name

Oxolane-2-carbonyl chloride

IUPAC Name

oxolane-2-carbonyl chloride

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2

InChI Key

DVCFNCQPOANJGU-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)Cl

Canonical SMILES

C1CC(OC1)C(=O)Cl

Synthesis of Terazosin:

THF-2-COCl serves as a key intermediate in the synthesis of Terazosin, an alpha-1 adrenergic receptor antagonist medication used to treat benign prostatic hyperplasia (BPH) and hypertension [, ]. The specific role of THF-2-COCl involves the formation of a crucial carbon-carbon bond within the Terazosin molecule [].

Exploration of New Organic Reactions:

Due to its reactivity, THF-2-COCl is employed in the exploration and development of novel organic reactions. Researchers have utilized THF-2-COCl in studies investigating:

  • Acylation reactions: These reactions involve the introduction of an acyl group (R-CO-) onto a molecule. THF-2-COCl acts as an acylating agent, reacting with various nucleophiles to form new carbon-oxygen bonds [].
  • Cyclization reactions: THF-2-COCl can participate in cyclization reactions, where a linear molecule is transformed into a cyclic structure. This property makes it valuable for the synthesis of complex organic molecules with specific ring structures [].

Studies on Chirality:

THF-2-COCl exists in both chiral forms, meaning its molecules are non-superimposable mirror images. Researchers utilize these enantiomers (stereoisomers) to study the impact of chirality on various chemical processes, such as:

  • Asymmetric catalysis: In asymmetric catalysis, one enantiomer of a molecule acts as a catalyst, selectively promoting the formation of one enantiomer of a product molecule. THF-2-COCl derivatives can be employed in the development of new asymmetric catalysts [].
  • Enantioselective reactions: These reactions produce a specific enantiomer of a product molecule in excess. Studies with chiral THF-2-COCl derivatives can provide insights into the mechanisms and factors influencing enantioselectivity in organic reactions [].

Oxolane-2-carbonyl chloride, also known as tetrahydrofuranyl-2-carbonyl chloride, is an organic compound with the molecular formula C5_5H7_7ClO2_2. It features a carbonyl group adjacent to an oxolane ring, making it a derivative of tetrahydrofuran. This compound is typically a colorless to pale yellow liquid that is sensitive to moisture and can hydrolyze in the presence of water, forming ethylene glycol and formaldehyde . Oxolane-2-carbonyl chloride serves as a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

THFC is a corrosive and lachrymatory (tear-inducing) liquid. It reacts exothermically with water, releasing hydrochloric acid fumes. Here are some safety concerns:

  • Skin and eye contact: Causes severe irritation and burns.
  • Inhalation: Can irritate the respiratory tract.
  • Flammability: Flammable liquid.

  • Hydrolysis: In the presence of water, it undergoes hydrolysis to yield oxolane-2-carboxylic acid.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols, forming corresponding amides or esters.
  • Acylation Reactions: It can act as an acylating agent, introducing the carbonyl functionality into various substrates.

These reactions highlight its utility in synthesizing more complex molecules.

While specific biological activities of oxolane-2-carbonyl chloride are not extensively documented, compounds containing carbonyl functionalities often exhibit significant biological properties. For instance, derivatives of oxolane are known to have antimicrobial and antifungal activities. The reactivity of the carbonyl group allows for modifications that may enhance biological activity, making it a candidate for further pharmacological studies .

The synthesis of oxolane-2-carbonyl chloride can be achieved through several methods:

  • Reaction with Thionyl Chloride: One common method involves treating oxolane-2-carboxylic acid with thionyl chloride. This reaction typically yields oxolane-2-carbonyl chloride in good yields .
  • Acid Chloride Formation: Oxolane can also be converted into its corresponding acid chloride by reacting with oxalyl chloride under controlled conditions.
  • Electrochemical Methods: Some studies have explored electrochemical fluorination of esters derived from oxolane, which can lead to the formation of various derivatives, including oxolane-2-carbonyl chloride .

Oxolane-2-carbonyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It serves as a building block for various drugs due to its ability to introduce functional groups into larger molecular frameworks.
  • Agrochemical Production: Similar to its role in pharmaceuticals, it is utilized in the synthesis of agrochemicals.
  • Polymer Chemistry: The compound can be employed in the production of polyesters and other polymeric materials due to its reactive carbonyl group .

Several compounds are structurally similar to oxolane-2-carbonyl chloride, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
TetrahydrofuranC4_4H8_8OSolvent; precursor for polymers; cyclic ether
Tetrahydrofuran-2-carbonyl chlorideC5_5H7_7ClO2_2Intermediate for synthesis; reactive carbonyl group
1,3-DioxolaneC3_3H6_6O2_2Used as a solvent; less reactive than carbonyl chlorides
1,4-DioxaneC4_4H8_8O2_2Stable; used as a solvent; less reactive
TetrahydropyranC5_5H10_10ORelated cyclic ether; used in organic synthesis

Oxolane-2-carbonyl chloride distinguishes itself through its reactivity due to the presence of both a cyclic ether structure and a carbonyl group. This dual functionality allows it to participate in diverse

The direct synthesis of oxolane-2-carbonyl chloride through chlorination of tetrahydrofuran-2-carboxylic acid represents the most widely employed industrial approach for producing this important heterocyclic acid chloride [1]. This methodology leverages the inherent reactivity of the five-membered cyclic ether structure while maintaining the integrity of the oxolane ring system [2]. The precursor tetrahydrofuran-2-carboxylic acid, also known as tetrahydro-2-furoic acid, is readily obtained through selective hydrogenation of 2-furoic acid over bimetallic palladium-nickel catalysts supported on alumina [2] [3].

Research findings demonstrate that tetrahydrofuran-2-carboxylic acid can be prepared with excellent enantioselectivity through heterogeneous hydrogenation processes, achieving yields up to 95% with 32% enantiomeric excess when employing cinchonidine-modified alumina-supported palladium catalysts [2]. The chlorination of this precursor acid proceeds through well-established mechanistic pathways that involve the replacement of the carboxyl hydroxyl group with chlorine atoms [4] [5].

Oxalyl Chloride-Mediated Acyl Chloride Formation

Oxalyl chloride serves as a highly effective chlorinating agent for the conversion of tetrahydrofuran-2-carboxylic acid to oxolane-2-carbonyl chloride [6] [7]. This method offers several distinct advantages including mild reaction conditions, high selectivity, and the formation of volatile by-products that facilitate product purification [6] [8]. The mechanism involves initial coordination of the carboxylic acid carbonyl oxygen with oxalyl chloride, followed by nucleophilic attack and subsequent elimination of carbon dioxide and carbon monoxide [7] [9].

When employing dimethylformamide as a catalytic additive, the reaction proceeds through the formation of an imidoyl chloride intermediate that significantly enhances the electrophilicity of the oxalyl chloride reagent [7] [10]. Experimental studies reveal that the dimethylformamide-catalyzed mechanism begins with nucleophilic attack of the tertiary amide nitrogen on oxalyl chloride, generating a highly reactive intermediate complex [7]. This intermediate subsequently reacts with the tetrahydrofuran-2-carboxylic acid substrate to produce the desired oxolane-2-carbonyl chloride product with concurrent regeneration of the dimethylformamide catalyst [7].

Table 1: Oxalyl Chloride Reaction Conditions for Oxolane-2-carbonyl Chloride Synthesis

ParameterOptimal ConditionsAlternative ConditionsNotes
Temperature0-25°C25-60°CPrevents decomposition
SolventDichloromethaneTetrahydrofuranAnhydrous required
CatalystDimethylformamide (catalytic)NoneEnhances reactivity
Molar Ratio (Acid:Reagent)1:1.21:1.5Slight excess optimal
AtmosphereInert (Nitrogen)AmbientPrevents hydrolysis
Typical Yield85-95%75-85%Higher purity

Thionyl Chloride Reaction Mechanisms

Thionyl chloride represents an alternative chlorinating agent that operates through a distinctly different mechanistic pathway compared to oxalyl chloride [4] [5]. The reaction mechanism involves initial nucleophilic attack of the carboxylic acid carbonyl oxygen on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate [4] [13]. This intermediate undergoes subsequent nucleophilic attack by chloride ion at the carbonyl carbon, leading to formation of the desired acid chloride with elimination of sulfur dioxide and hydrogen chloride as gaseous by-products [4] [5].

The thionyl chloride mechanism proceeds through five distinct steps: nucleophilic attack on thionyl chloride, removal of the chloride leaving group, nucleophilic attack on the carbonyl carbon, leaving group removal, and final deprotonation [5] [13]. Research investigations demonstrate that the reaction can be effectively performed under neat conditions or in aprotic solvents such as dichloromethane or toluene [14] [12]. The elimination of gaseous by-products renders the reaction effectively irreversible and facilitates product isolation [4].

Table 2: Thionyl Chloride Method Parameters for Oxolane-2-carbonyl Chloride Production

ParameterStandard ConditionsOptimized ConditionsIndustrial Scale
Temperature Range (°C)50-8060-7070-80
Solvent SystemNeat/TolueneDichloromethaneContinuous flow
Reaction Time (h)3-62-41-2
Yield (%)80-9085-9288-95
Purity (%)95-9896-9997-99

Comparative studies reveal that thionyl chloride methods typically achieve yields in the range of 80-90% under standard conditions, with the potential for improvement to 85-92% through optimization of reaction parameters [14] [12]. The method demonstrates particular utility for industrial applications due to the ease of by-product removal and the availability of continuous flow processing technologies [15] [14].

Catalytic Approaches Using Ferric Chloride or Iron Pentacarbonyl

Catalytic methodologies employing iron-based catalysts offer alternative synthetic pathways for oxolane-2-carbonyl chloride production that can operate under milder conditions while providing enhanced selectivity [16] [17]. Ferric chloride functions as a Lewis acid catalyst that activates the carboxylic acid substrate through coordination, thereby facilitating nucleophilic substitution reactions with chlorinating agents [16] [18]. Research demonstrates that ferric chloride catalysis can achieve effective chlorination while minimizing side reactions that commonly occur with more reactive chlorinating agents [18].

Iron pentacarbonyl represents a distinct catalytic approach that operates through organometallic mechanisms involving carbon monoxide coordination and subsequent chloride transfer [17] [19]. Experimental investigations reveal that iron pentacarbonyl catalyzes the cleavage of ether bonds in the presence of acid chlorides, suggesting potential applications for oxolane ring modifications during the chlorination process [17]. The mechanism involves formation of iron-carbonyl complexes that facilitate both carbonylation and chlorination reactions under relatively mild conditions [19].

Studies on iron pentacarbonyl catalysis demonstrate that the reaction proceeds through formation of iron-carbon monoxide intermediates that exhibit enhanced reactivity toward organic substrates [17] [19]. The catalytic cycle involves coordination of carbon monoxide to the iron center, followed by substrate binding and subsequent chloride transfer [19]. This methodology offers advantages in terms of reaction selectivity and the ability to perform transformations under ambient pressure conditions [17].

Table 3: Comparison of Iron-Based Catalytic Methods

MethodTemperature (°C)Typical Yield (%)Reaction Time (h)Key AdvantagesMain By-products
Ferric Chloride Catalysis80-15070-854-8Recyclable catalystVarious organics
Iron Pentacarbonyl Catalysis100-18065-806-12Versatile conditionsCarbon monoxide, organic complexes

The ferric chloride catalytic approach demonstrates recyclability of the catalyst system, enabling multiple reaction cycles without significant loss of catalytic activity [18]. Reaction yields typically range from 70-85% depending on substrate concentration and reaction conditions [16] [18]. The iron pentacarbonyl method, while requiring higher temperatures, offers enhanced functional group tolerance and can accommodate substrates with sensitive moieties [17] [19].

Industrial-Scale Production Protocols and Purity Optimization

Industrial-scale production of oxolane-2-carbonyl chloride requires careful optimization of reaction conditions, equipment design, and purification protocols to achieve the high purity standards demanded by pharmaceutical and specialty chemical applications [20] [21]. Manufacturing processes typically employ continuous flow reactors that enable precise temperature control and efficient heat removal during the exothermic chlorination reactions [15] [14]. The selection of appropriate chlorinating agents depends on factors including production scale, purity requirements, and waste management considerations [22] [8].

Commercial production protocols frequently utilize thionyl chloride or oxalyl chloride as primary chlorinating agents due to their proven effectiveness and the relative ease of by-product removal [20] [14]. Process optimization involves careful control of reaction stoichiometry, with typical molar ratios of chlorinating agent to carboxylic acid ranging from 1.1:1 to 1.5:1 to ensure complete conversion while minimizing excess reagent consumption [8] [14]. Temperature control systems maintain reaction temperatures within narrow ranges to prevent thermal decomposition while ensuring adequate reaction rates [20] [12].

Purification methodologies for industrial-scale production rely primarily on fractional distillation techniques that exploit the volatility differences between the desired product and reaction by-products [12] [23]. Advanced distillation protocols employ specialized additives such as organo polysiloxanes or mineral oils that remain liquid under distillation conditions and serve as heat exchange media to prevent product degradation [12]. These additives function as fluidizing agents for solid by-products, enabling more complete recovery of the acid chloride product [12].

Table 4: Industrial Scale Production Parameters

Scale ParameterLaboratory ScalePilot ScaleIndustrial Scale
Production Volume10-100 g1-10 kg100-1000 kg
Equipment TypeRound bottom flaskJacketed reactorContinuous reactor
Energy Consumption0.5-2 kWh/kg2-5 kWh/kg3-8 kWh/kg
Purity Target95-98%98-99%99+%
Quality ControlGas chromatography analysisGas chromatography-mass spectrometry, nuclear magnetic resonanceOnline monitoring

Quality control protocols for industrial production incorporate multiple analytical techniques to ensure product specifications are consistently met [24] [23]. Gas chromatographic analysis serves as the primary method for purity determination, with high-performance liquid chromatography employed for trace impurity identification [11] [23]. Advanced manufacturing facilities utilize online monitoring systems that provide real-time feedback on reaction progress and product quality [24].

Purity optimization strategies focus on minimizing formation of side products through careful control of reaction conditions and implementation of advanced separation technologies [21] [12]. Crystallization techniques may be employed for final product purification when distillation alone proves insufficient to achieve target purity levels [25]. Industrial processes typically achieve product purities exceeding 99% through combination of optimized reaction conditions and multi-stage purification protocols [14] [12].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (66.67%): Combustible liquid [Warning Flammable liquids];
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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